molecular formula C18H20FN3O3 B2387528 ethyl 4-(4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl)piperazine-1-carboxylate CAS No. 1219905-97-1

ethyl 4-(4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl)piperazine-1-carboxylate

Cat. No.: B2387528
CAS No.: 1219905-97-1
M. Wt: 345.374
InChI Key: NXISPBVLAPWOCF-UHFFFAOYSA-N
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Description

Ethyl 4-(4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl)piperazine-1-carboxylate is a chemical compound used for scientific research . It is also known by the registry number ZINC000036001066 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, two derivatives of N-Boc piperazine, an ester derivative, i.e., tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate (1), and a hydrazide derivative tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate (2) were synthesized and characterized by FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using X-ray diffraction studies . For example, the structures of both 1 and 2 were further confirmed by single crystal X-ray diffraction analysis . The molecule of 1 is linear in shape with the ethyl acetate moiety adopting a fully extended conformation, while the molecule of 2 is L-shaped with the molecule being twisted at the C10 atom .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . For instance, the series of compounds were synthesized by treating ethyl-6-chloro-2-methylquinoline-4-carboxylate with pyrazole-4-carboxaldehydes .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed . For example, methyl 4-(4-fluorophenyl)piperazine-1-carboxylate has a molecular weight of 238.26 and is a powder at room temperature .

Scientific Research Applications

Radiolabeled Antagonists for PET Studies

Ethyl 4-(4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl)piperazine-1-carboxylate derivatives have been extensively studied for their application as radiolabeled antagonists, particularly for positron emission tomography (PET) imaging of the 5-HT1A receptors. These compounds allow for the non-invasive examination of serotonergic neurotransmission in various species, including rats, cats, monkeys, and humans. The research conducted with [18F]4-(2′-methoxyphenyl)-1-[2′-[N-(2′′-pyridinyl)-p-fluorobenzamido]ethyl]-piperazine, known as [18F]p-MPPF, highlights its utility in this domain. The studies encompass aspects such as chemistry, radiochemistry, animal and human data with PET, toxicity, and metabolism, providing comprehensive insights into the serotonergic system (Plenevaux et al., 2000).

Microwave-assisted Synthesis for Biological Activity

Further research delves into the microwave-assisted synthesis of hybrid molecules containing ethyl piperazine-1-carboxylate derivatives. These synthesized compounds have been screened for their antimicrobial, antilipase, and antiurease activities. This demonstrates the compound's potential in contributing to the development of new antimicrobial agents with varied biological activities (Başoğlu et al., 2013).

Structural and Chemical Analysis

This compound and its analogs have also been the subject of structural and chemical analysis. Studies have reported on the crystal structure of related compounds, providing valuable information on their molecular conformation and interactions. This aids in the understanding of their functional properties and potential applications in medicinal chemistry (Faizi et al., 2016).

Novel Carbonylation Reactions

Research into the carbonylation reactions involving N-(2-pyridinyl)piperazines showcases innovative synthetic methodologies. These studies highlight the regioselective carbonylation at a C−H bond in the piperazine ring, underlining the compound's utility in organic synthesis and the development of novel synthetic routes (Ishii et al., 1997).

Safety and Hazards

The safety and hazards of similar compounds have been documented . For instance, methyl 4-(4-fluorophenyl)piperazine-1-carboxylate has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

ethyl 4-[4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O3/c1-2-25-18(24)22-9-7-21(8-10-22)17(23)16-11-14(12-20-16)13-3-5-15(19)6-4-13/h3-6,11-12,20H,2,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXISPBVLAPWOCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CC(=CN2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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